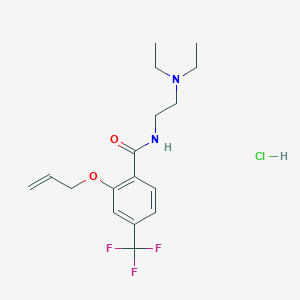
2-(Allyloxy)-N-(2-(diethylamino)ethyl)-alpha,alpha,alpha-trifluoro-p-toluamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-diethylaminoethyl)-2-prop-2-enoxy-4-(trifluoromethyl)benzamide hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a diethylaminoethyl group, a prop-2-enoxy group, and a trifluoromethyl group attached to a benzamide core. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-diethylaminoethyl)-2-prop-2-enoxy-4-(trifluoromethyl)benzamide hydrochloride typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-diethylaminoethylamine to yield the benzamide core.
Introduction of the Prop-2-enoxy Group: The benzamide core is then reacted with allyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-enoxy group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzamide core or the prop-2-enoxy group, resulting in the formation of reduced amides or alcohols.
Substitution: The trifluoromethyl group on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Reduced amides and alcohols.
Substitution: Substituted benzamides with various functional groups.
Applications De Recherche Scientifique
N-(2-diethylaminoethyl)-2-prop-2-enoxy-4-(trifluoromethyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and cardiovascular disorders.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of N-(2-diethylaminoethyl)-2-prop-2-enoxy-4-(trifluoromethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with ion channels, enzymes, and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Procainamide hydrochloride: Shares a similar benzamide core but lacks the prop-2-enoxy and trifluoromethyl groups.
Lidocaine hydrochloride: Contains a similar diethylaminoethyl group but differs in the rest of the molecular structure.
Uniqueness:
- The presence of the prop-2-enoxy and trifluoromethyl groups in N-(2-diethylaminoethyl)-2-prop-2-enoxy-4-(trifluoromethyl)benzamide hydrochloride imparts unique chemical and biological properties, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of N-(2-diethylaminoethyl)-2-prop-2-enoxy-4-(trifluoromethyl)benzamide hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
2193-16-0 |
|---|---|
Formule moléculaire |
C17H24ClF3N2O2 |
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2-prop-2-enoxy-4-(trifluoromethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C17H23F3N2O2.ClH/c1-4-11-24-15-12-13(17(18,19)20)7-8-14(15)16(23)21-9-10-22(5-2)6-3;/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,21,23);1H |
Clé InChI |
PYBOYPRLHMLIIJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCC=C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12824673.png)

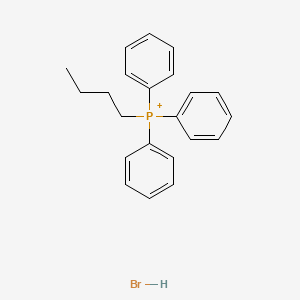
![[4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12824711.png)


![N-([1,1'-Biphenyl]-4-yl)-N-(3-bromophenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12824734.png)
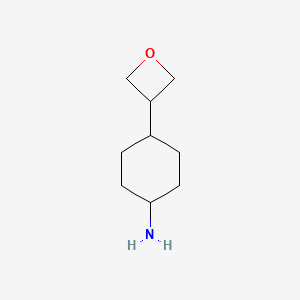
![3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12824745.png)
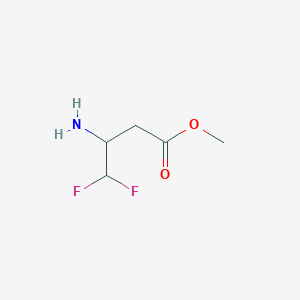
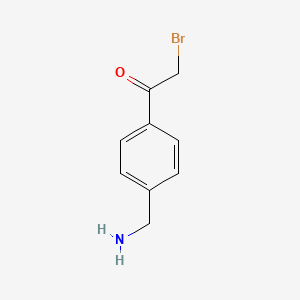
![6-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12824772.png)
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)

